methanone CAS No. 955964-56-4](/img/structure/B2631600.png)

[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl](2-thienyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

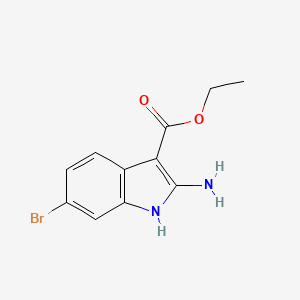

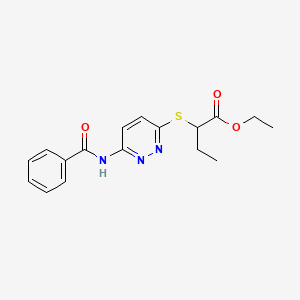

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains methoxyphenyl groups and a thiophene ring. Methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, and thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound has been involved in the synthesis and structural analysis of various derivatives, such as bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), showcasing its versatility as a precursor in organic synthesis (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Its structural properties have been studied, revealing interesting coordination modes and bond lengths when complexed with metals such as calcium, indicating its potential in the development of metal-organic frameworks or complexes (Müller, Krieck, Görls, & Westerhausen, 2015).

Antimicrobial Applications

Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showing potential as scaffolds for the development of new antimicrobial agents (Altalbawy, 2013).

The compound has been used in the synthesis of bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, which were then evaluated for their antimicrobial properties, suggesting its utility in drug discovery for infectious diseases (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Applications

- Novel silver complexes based on this compound have been investigated for their in vitro antitumor activity, showing significant effectiveness against certain cancer cell lines, indicating its potential role in cancer treatment (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel thiazolyl pyrazole and benzoxazole derivatives, further emphasizing its utility as a key starting material in synthetic organic chemistry (Landage, Thube, & Karale, 2019).

It has been involved in the synthesis of pyrazoline incorporated isoxazole derivatives, demonstrating its adaptability in creating various biologically active compounds (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c1-26-17-9-5-15(6-10-17)19-14-24(22(25)20-4-3-13-28-20)23-21(19)16-7-11-18(27-2)12-8-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJULHZUYGXQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)